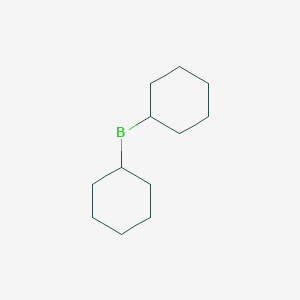

Dicyclohexylborane

Description

Properties

InChI |

InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHUASWMJCSDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431825 | |

| Record name | dicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-65-6 | |

| Record name | dicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1568-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexylborane synthesis from cyclohexene and borane

An In-Depth Technical Guide to the Synthesis of Dicyclohexylborane from Cyclohexene and Borane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((C₆H₁₁)₂BH, Chx₂BH), a sterically hindered dialkylborane, is a pivotal reagent in modern organic synthesis, prized for its high regioselectivity and stereoselectivity in hydroboration reactions.[1] Its bulky cyclohexyl groups moderate its reactivity compared to borane (BH₃), enabling the selective functionalization of less-hindered alkenes and alkynes.[1][2] This guide provides a comprehensive overview of the synthesis of this compound via the hydroboration of cyclohexene. It delves into the underlying reaction mechanism, presents detailed and validated experimental protocols, discusses critical safety considerations, and outlines methods for product characterization and application.

Introduction: The Significance of this compound

This compound belongs to the family of dialkylboranes (R₂BH), which serve as versatile intermediates in synthetic chemistry.[1] Unlike the highly reactive borane monomer (BH₃), which can react with three equivalents of an alkene to form a trialkylborane, this compound effectively acts as a carrier of a single B-H bond for further reactions.[1][3] Structurally, it exists as a stable dimer with bridging hydrogens, which contributes to its moderate reactivity and enhanced thermal stability compared to other dialkylboranes like disiamylborane.[1]

The primary value of this compound lies in its steric bulk, which directs the hydroboration of unsymmetrical olefins and acetylenes to the least sterically encumbered position with high fidelity (anti-Markovnikov addition).[1][4] The resulting organoborane intermediates can be transformed into a variety of functional groups, most commonly alcohols via oxidation, but also amines and alkyl halides, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6]

The Hydroboration Reaction: Mechanism and Rationale

The synthesis of this compound is achieved through the hydroboration of cyclohexene. This reaction is a cornerstone of organoboron chemistry, involving the addition of a boron-hydrogen bond across a carbon-carbon double bond.[6]

The Concerted, Syn-Addition Mechanism

The hydroboration of an alkene is a concerted reaction, meaning all bond-forming and bond-breaking events occur in a single, four-membered transition state.[6][7] The boron atom, a Lewis acid, accepts electrons from the π-system of the alkene, while the hydridic hydrogen atom is transferred to the adjacent carbon.[7]

A key feature of this mechanism is its syn-stereochemistry: the boron and hydrogen atoms are delivered to the same face of the double bond.[3][4] In the context of cyclohexene, this means both atoms add to either the top or bottom face of the ring structure.

Caption: A streamlined workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters derived from established literature protocols.

| Parameter | Value | Source |

| Cyclohexene | 2.0 - 2.2 equivalents | [1][8] |

| Borane Source | 1.0 equivalent (BH₃) | [1][8] |

| Common Sources | BH₃·SMe₂, BH₃·THF | [5][9] |

| Solvent | Anhydrous THF or Diethyl Ether | [10][11] |

| Temperature | 0°C | [9][8] |

| Reaction Time | 1 - 3 hours | [9][8] |

| Appearance | White crystalline solid/precipitate | [5][10] |

| Typical Yield | 92 - 99% | [8] |

Product Characterization

Confirming the identity and purity of the synthesized this compound is critical.

-

¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing organoboranes. This compound exhibits a characteristic broad signal in the ¹¹B NMR spectrum. [10][12]* FT-IR Spectroscopy: The presence of a B-H stretching frequency can be observed. The absence of significant C=C stretching bands confirms the consumption of cyclohexene.

-

¹H and ¹³C NMR Spectroscopy: While complex due to the cyclohexyl rings, these spectra can be used to confirm the structure and the absence of impurities like solvent or unreacted starting materials. [13]* Melting Point: this compound has a reported melting point of 103-105 °C. [1]

Safety and Handling

Proper handling of the reagents and product is paramount for a safe synthesis.

-

Air and Moisture Sensitivity: this compound and borane complexes are reactive towards oxygen and water. All manipulations must be performed under an inert atmosphere. [5]* Flammability: Organoboranes are flammable solids. Avoid all sources of ignition. [14]* Toxicity and Corrosivity: Borane-dimethyl sulfide is corrosive and has a highly noxious odor; always handle it in a fume hood. [8]this compound can cause skin and eye irritation. [5]Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. [14]* Disposal: Unreacted boranes must be quenched carefully (e.g., with a protic solvent like isopropanol) before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound from cyclohexene is a reliable and highly efficient process that provides access to a key reagent in selective synthesis. The procedure's success hinges on the principles of kinetic control, leveraging steric hindrance to halt the hydroboration at the dialkylborane stage. By adhering to strict anhydrous and anaerobic conditions and following validated safety protocols, researchers can consistently produce high-purity this compound, ready for its wide-ranging applications in the construction of complex organic molecules.

References

- boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). Google Scholar.

- This compound | 1568-65-6. (n.d.). Smolecule.

- Synthesis of this compound. (n.d.). PrepChem.com.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound | High-Purity Boron Reagent | RUO. (n.d.). Benchchem.

- dicyclohexylboron trifluoromethanesulfonate. (n.d.). Organic Syntheses Procedure.

- Alkene Hydroboration/Oxidation. (2018, September 9). Periodic Chemistry.

- Hydration of Alkenes: Addition of H2O by Hydroboration. (n.d.). Organic Chemistry.

- Hydroboration. (n.d.). Yale Chemistry Department.

- Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps.

- The solid state ¹¹B NMR spectra of a range of different materials... (n.d.). ResearchGate.

- Hydroboration of cis‐5‐dodecen‐7‐yne (4 a) with this compound (Cy2BH).16. (n.d.). ResearchGate.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- Hydroboration. (n.d.). Wikipedia.

- Carbon-13 NMR spectra of the products of hydroboration of 1-alkynes and of 1-halo-1-alkynes with 9-borabicyclo[3.3.1]nonane and with this compound. (n.d.). The Journal of Organic Chemistry - ACS Publications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Untitled Document [ursula.chem.yale.edu]

- 3. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. Buy this compound | 1568-65-6 [smolecule.com]

- 6. Hydroboration - Wikipedia [en.wikipedia.org]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

Mechanism of dicyclohexylborane formation

An In-Depth Technical Guide to the Formation Mechanism of Dicyclohexylborane

Abstract

This compound (Chx₂BH) is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in modern organic synthesis. Its utility is intrinsically linked to the steric bulk of the two cyclohexyl groups, which governs its high regioselectivity and stereoselectivity in reactions with unsaturated carbon-carbon bonds.[1][2] This guide provides a detailed examination of the formation mechanism of this compound, focusing on the sequential hydroboration of cyclohexene. It elucidates the underlying principles of the reaction, provides a validated experimental protocol, and contextualizes the reagent's synthetic importance, which stems from the pioneering work of Nobel laureate Herbert C. Brown on organoboranes.[3][4]

The Core Mechanism: Sequential Hydroboration of Cyclohexene

The synthesis of this compound is achieved through the hydroboration of cyclohexene, where a boron-hydrogen bond is added across the alkene's double bond.[1][5][6] The reaction proceeds in a controlled, stepwise manner, utilizing a borane (BH₃) source, which is typically stabilized as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂) to handle the highly reactive and pyrophoric nature of diborane (B₂H₆) gas.[3][7][8]

The overall stoichiometry involves the reaction of two equivalents of cyclohexene with one equivalent of borane.[1][6]

2 C₆H₁₀ + BH₃ ⟶ (C₆H₁₁)₂BH

The formation is not a single-step process but a sequential addition:

-

Step 1: Formation of Cyclohexylborane. The first equivalent of cyclohexene reacts with the borane source. The π-bond of the alkene acts as a nucleophile, attacking the electron-deficient boron atom, while a hydride (H⁻) from the borane is transferred to one of the alkene carbons. This results in the formation of the monoalkylborane intermediate, cyclohexylborane (C₆H₁₁BH₂).[3]

-

Step 2: Formation of this compound. The second equivalent of cyclohexene reacts with the newly formed cyclohexylborane. This second hydroboration step yields the target product, this compound.[3]

A key physical property that facilitates this synthesis is the low solubility of this compound in common ethereal solvents like tetrahydrofuran (THF) or diethyl ether at typical reaction temperatures (e.g., 0°C).[3][5][9] As this compound is formed, it precipitates out of the solution as a stable white solid.[3][9] This precipitation effectively removes the product from the reaction equilibrium, driving the reaction toward completion and preventing the formation of the fully substituted tricyclohexylborane.

The Concerted Transition State and Stereochemistry

The hydroboration reaction proceeds through a concerted, four-membered cyclic transition state.[3][8] In this transition state, the breaking of the B-H bond and the C=C π-bond occurs simultaneously with the formation of a new C-H bond and a C-B bond.[3]

An essential feature of this mechanism is its syn-addition stereochemistry. Both the boron atom and the hydrogen atom are delivered to the same face of the alkene double bond.[3][10][11] While regioselectivity is a hallmark of hydroboration (the boron atom adds to the less substituted carbon in an anti-Markovnikov fashion), this is not a differentiating factor in the symmetrical double bond of cyclohexene.[7][10][12] Structurally, the resulting this compound exists as a dimer with bridging hydrogen atoms, which contributes to its stability.[1]

Visualization of the Formation Pathway

The sequential mechanism for the formation of this compound can be visualized as a two-step hydroboration process.

Caption: Sequential hydroboration of cyclohexene to form this compound.

Validated Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound, often prepared in situ for subsequent reactions.[1] The procedure is adapted from established methodologies.[5][9][13]

3.1. Materials & Equipment

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or 1.0 M Borane-tetrahydrofuran complex (BH₃·THF)

-

Cyclohexene (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Oven-dried, two-neck round-bottomed flask with a magnetic stir bar

-

Rubber septa

-

Syringes and needles

-

Nitrogen or Argon gas line with a bubbler

-

Ice-water bath

3.2. Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the dry glassware and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. Causality: Boranes and organoboranes are sensitive to air and moisture, which can lead to oxidation and hydrolysis.

-

Reagent Charging: To the flask, add cyclohexene (2.05 equivalents) and anhydrous diethyl ether or THF via syringe.[13]

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. Causality: Cooling the reaction controls the rate of hydroboration, enhancing selectivity and minimizing potential side reactions.

-

Borane Addition: Add the borane source (1.0 equivalent, e.g., BH₃·SMe₂) dropwise to the cold, stirred cyclohexene solution over 30 minutes.[13] A white precipitate will begin to form. Causality: Slow, dropwise addition ensures that the reaction remains at the desired temperature and prevents localized excesses of the borane reagent.

-

Reaction: Stir the resulting slurry vigorously at 0°C for 1 to 3 hours.[9][13] The formation of a thick white precipitate indicates product formation.

-

Isolation (Optional): If the solid product is required for a separate reaction, it can be isolated. Allow the solid to settle, and carefully remove the supernatant liquid via a syringe or cannula under an inert atmosphere.[13]

-

Washing and Drying: Wash the remaining white solid with cold, anhydrous ether (2-3 times) and then dry under reduced pressure to yield pure this compound.[9][13] For most applications, the slurry is used directly in the next synthetic step.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and properties of this compound.

| Parameter | Value | Source(s) |

| Molar Ratio | 2:1 (Cyclohexene : BH₃) | [1][6] |

| Reaction Temperature | 0 °C | [3][5][13] |

| Reaction Time | 1 - 3 hours | [3][9][13] |

| Typical Yield | 92 - 99% | [13] |

| Appearance | White crystalline solid | [3][5] |

| Molecular Formula | C₁₂H₂₃B | [1][5] |

| Molecular Weight | 178.12 g/mol | [1] |

| Melting Point | 103 - 105 °C | [1] |

Field-Proven Insights and Reagent Utility

The mechanism of formation directly informs the utility of this compound as a synthetic reagent. The incorporation of two bulky cyclohexyl groups creates a sterically demanding molecule.[1] This steric hindrance is the cornerstone of its effectiveness, allowing it to exhibit high regioselectivity when reacting with unsymmetrical alkenes, preferentially adding to the less hindered carbon atom.[1][2]

For example, in the hydroboration of styrene, this compound places the boron atom at the terminal carbon with approximately 99% selectivity, a significant improvement over the 81% selectivity observed with diborane itself.[2] Its thermal stability is also notably better than that of another common hindered reagent, disiamylborane, making it a reliable choice for reactions that may require slightly elevated temperatures.[7] The self-validating nature of the synthesis—where the desired product conveniently precipitates from the reaction mixture—ensures high purity and yield, making it an authoritative and trustworthy method for generating a powerful synthetic tool.

References

-

Boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroboration of cis-5-dodecen-7-yne (4 a) with this compound (Cy2BH). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

Filo. (n.d.). This compound is made by a hydroboration reaction. What are the starting materials for its preparation? Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Stereochemistry of Hydroboration of Methylenecyclohexanes. Retrieved from [Link]

-

University of California, Davis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydroboration. 71. Hydroboration of representative heterocyclic olefins... Retrieved from [Link]

-

ACS Publications. (n.d.). Synthetic photochemistry of organoboranes... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

The Franklin Institute. (n.d.). Herbert C. Brown. Retrieved from [Link]

-

Sci-Hub. (n.d.). This compound-Catalyzed Hydroboration of 1-Halo-1-alkynes with 9-Borabicyclo[3.3.1]nonane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 1568-65-6 [smolecule.com]

- 4. Herbert C. Brown | The Franklin Institute [fi.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound is made by a hydroboration reaction. What are the star.. [askfilo.com]

- 7. Hydroboration - Wikipedia [en.wikipedia.org]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structure and Bonding of Dicyclohexylborane

Introduction: Unveiling a Workhorse of Selective Synthesis

Dicyclohexylborane, often abbreviated as Chx₂BH, stands as a cornerstone reagent in the arsenal of synthetic organic chemists. It belongs to the class of sterically hindered dialkylboranes, a group of compounds renowned for their ability to impart high levels of regioselectivity and stereoselectivity in hydroboration reactions.[1] Unlike its parent borane (BH₃), which can react indiscriminately, the bulky nature of the two cyclohexyl groups attached to the boron atom governs its reactivity, allowing for the precise functionalization of less sterically encumbered alkenes and alkynes.[1][2] This guide provides a detailed exploration of the fundamental structure, unique bonding characteristics, synthesis, and mechanistic behavior of this compound, offering researchers and drug development professionals a comprehensive understanding of this pivotal synthetic tool.

Part 1: The Dimeric Architecture and the Nature of Boron Bonding

A nuanced understanding of this compound's reactivity begins with its structure. While the chemically active species is the monomer, (C₆H₁₁)₂BH, in its stable solid state and in solution, it exists predominantly as a dimer, [(C₆H₁₁)₂BH]₂.[1] This dimeric structure is a hallmark of electron-deficient boranes and is stabilized by a unique bonding paradigm.

The Three-Center, Two-Electron Bond

The key to understanding the dimeric structure of this compound lies in the concept of the three-center, two-electron (3c-2e) bond .[3] Boron, with only three valence electrons, forms three single covalent bonds in its monomeric form (BH₃), leaving it with an empty p-orbital and an incomplete electron octet.[3] To alleviate this electron deficiency, boranes dimerize. In the dimer of this compound, two hydrogen atoms form bridges between the two boron atoms. Each B-H-B bridge constitutes a 3c-2e bond, where a single pair of electrons is shared across three atoms.[3][4][5] This delocalized bonding orbital results in a stable, bridged structure that is more energetically favorable than the monomer.[6]

The bridging B-H bonds are consequently weaker and longer than the terminal B-H bonds found on molecules like diborane (B₂H₆).[3] In this compound, each boron atom is bonded to two cyclohexyl groups and participates in two of these bridging hydrogen bonds, satisfying its coordination number and achieving greater stability.[1]

Steric Influence of the Cyclohexyl Groups

The two bulky cyclohexyl groups are not merely spectators; they are the primary directors of the reagent's reactivity. Their significant steric profile serves two main purposes:

-

Enhancing Selectivity: They physically obstruct the approach of the boron atom to sterically crowded positions on a substrate, forcing the hydroboration to occur at the least hindered site of a double or triple bond (anti-Markovnikov regioselectivity).[1][7]

-

Modulating Reactivity: The steric hindrance prevents the addition of a third alkyl group, effectively stopping the reaction at the dialkylborane stage during its synthesis from borane and cyclohexene.[2]

Caption: Dimeric structure of this compound showing 3c-2e bridge bonds.

Part 2: Synthesis, Handling, and Characterization

The utility of any reagent is contingent upon its reliable synthesis and proper handling. This compound is typically prepared in situ or isolated as a stable white solid for subsequent use.[8]

Standard Laboratory Synthesis

The most common and established method for preparing this compound is the hydroboration of cyclohexene with a borane complex.[9][10] The reaction is typically performed at a 2:1 molar ratio of cyclohexene to borane.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Cyclohexene (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk flask or oven-dried, septum-capped round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge the entire system thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Setup: Charge the reaction flask with cyclohexene (2.0-2.1 equivalents) and anhydrous solvent (e.g., diethyl ether).[11][12]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Borane Addition: Add the borane complex (1.0 equivalent) dropwise via syringe to the cooled cyclohexene solution over a period of 30 minutes.[11] A foul odor may be present if using BH₃·SMe₂, so this must be performed in a well-ventilated fume hood.[11]

-

Reaction: Allow the mixture to stir at 0 °C for 1 to 3 hours.[11][13] During this time, this compound will precipitate from the solution as a white crystalline solid.[10][12][14]

-

Isolation (Optional): If isolation is required, the supernatant liquid can be removed via cannula, and the remaining solid washed with cold, dry solvent.[11][12] The solid is then dried under reduced pressure to yield pure this compound.[11]

-

In Situ Use: For many applications, the resulting slurry is used directly in the subsequent reaction step.[13]

Caption: Workflow for the laboratory synthesis of this compound.

Spectroscopic Validation and Physical Properties

Self-validation of a protocol requires definitive characterization of the product. For organoboranes, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful diagnostic tool.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃B | [9] |

| Molecular Weight | 178.12 g/mol | [1] |

| Appearance | White crystalline solid | [1][9] |

| Melting Point | 103-105 °C | [1][8] |

| ¹¹B NMR (solid-state) | +22.5 ppm (dimer) | [14][15] |

| Solubility | Soluble in THF, diethyl ether, pentane | [8] |

The ¹¹B NMR spectrum provides a clear signature for the boron environment. The chemical shift for the dimeric form of this compound is characteristically found around +22.5 ppm, distinguishing it from other borane species.[14][15]

Safety and Handling

This compound demands careful handling due to its hazardous properties.

-

Pyrophoric: It is classified as a pyrophoric solid, meaning it can catch fire spontaneously upon exposure to air.[9][16]

-

Water Reactive: It reacts readily and exothermically with water and other protic solvents.[9]

-

Corrosive: It can cause severe skin burns and eye damage.[9][17]

All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including flame-resistant clothing and safety goggles.[17][18]

Part 3: Mechanism and Applications in Selective Synthesis

The synthetic value of this compound is rooted in the predictable and controlled manner in which it reacts with unsaturated bonds.

The Hydroboration Mechanism: A Dissociative Pathway

While the dimer is the stable form, it is not the reactive species in hydroboration. The reaction proceeds through a dissociative mechanism where the dimer is in equilibrium with the monomer.[1][9] The monomeric this compound is the actual hydroborating agent.

(Chx₂BH)₂ ⇌ 2 Chx₂BH (fast equilibrium)

The monomer then adds across an alkene or alkyne via a concerted, four-membered cyclic transition state.[9][19] This synchronous process, where the B-H bond breaks as the C-B and C-H bonds form, dictates the stereochemical outcome of the reaction, resulting in a syn-addition of hydrogen and boron across the multiple bond.[9][20][21] The boron atom, being the electrophilic center, adds to the less substituted carbon atom, leading to the characteristic anti-Markovnikov product upon subsequent oxidation.[7][20]

Core Application: Regio- and Stereoselective Hydroboration

This compound excels in the hydroboration of terminal alkynes to produce cis-alkenylboranes, which are crucial intermediates for synthesizing trisubstituted olefins.[9] Its steric bulk allows it to selectively react with terminal alkynes in the presence of internal alkynes or hindered alkenes.

The resulting organoborane is rarely isolated and is instead transformed in situ. The most common subsequent reaction is oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) to replace the boron atom with a hydroxyl group, yielding an alcohol or, in the case of an alkyne, an enol that tautomerizes to an aldehyde.[9][19]

Caption: Reaction pathway for the hydroboration-oxidation of a terminal alkyne.

Conclusion

This compound is a powerful reagent whose synthetic utility is a direct consequence of its unique molecular structure and bonding. The formation of a stable dimer via three-center, two-electron hydrogen bridges allows for its convenient preparation and storage, while its dissociation into a sterically demanding monomer enables highly selective hydroboration reactions. For researchers in organic synthesis and drug development, a thorough grasp of the principles governing its behavior—from its dimeric nature to its concerted reaction mechanism—is essential for leveraging its full potential in the construction of complex molecular architectures with precision and control.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Three-center two-electron bond. Wikipedia. [Link]

-

boron containing materials through a hydroboration cascade of small cyclic dienes. ResearchGate. [Link]

-

dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]

-

Three-centre bond | chemistry. Britannica. [Link]

-

3-center-2-electron bonds Definition. Fiveable. [Link]

-

3center and 2 Electron Bond | PDF. Scribd. [Link]

-

Three-center two-electron bond. Grokipedia. [Link]

-

Preparation of Dicyclohexylchloroborane. PrepChem.com. [Link]

-

This compound | C12H22B | CID 9855631. PubChem - NIH. [Link]

-

Hydroboration. Wikipedia. [Link]

-

Hydroboration of cis‐5‐dodecen‐7‐yne (4 a) with this compound (Cy2BH).16. ResearchGate. [Link]

-

The solid state ¹¹B NMR spectra of a range of different materials... ResearchGate. [Link]

-

This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. [Link]

-

Carbon-13 NMR spectra of the products of hydroboration... ACS Publications. [Link]

-

Cyclohexa-1,5-dien-1-yloxy(dicyclohexyl)borane | C18H29BO | CID 15169192. PubChem. [Link]

-

Hydroboration of Alkenes. Master Organic Chemistry. [Link]

-

Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]

-

8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Organic Chemistry. [Link]

-

Brown Hydroboration. Organic Chemistry Portal. [Link]

-

Hydroboration. 71. Hydroboration of representative heterocyclic olefins... ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Brown Hydroboration [organic-chemistry.org]

- 3. Three-center two-electron bond - Wikipedia [en.wikipedia.org]

- 4. Three-centre bond | chemistry | Britannica [britannica.com]

- 5. grokipedia.com [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 9. Buy this compound | 1568-65-6 [smolecule.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. One moment, please... [chemistrysteps.com]

- 20. Hydroboration - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Lewis Acid Character of Dicyclohexylborane

Abstract

This compound, commonly abbreviated as Cy₂BH, is a sterically hindered dialkylborane that holds a significant position in the toolkit of synthetic organic chemists. While renowned for its exceptional regioselectivity in the hydroboration of alkenes and alkynes, the fundamental electronic properties that govern its reactivity are rooted in its character as a Lewis acid. This guide provides an in-depth exploration of the Lewis acidity of this compound, examining the interplay between its electronic structure and the steric demands of its cyclohexyl substituents. We will dissect its synthesis, structural features, reactivity profile, and its role in both classical hydroboration reactions and the emerging field of Frustrated Lewis Pair (FLP) chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Nature of Lewis Acidity in Organoboranes

The concept of Lewis acidity, first proposed by Gilbert N. Lewis, describes a chemical species with a vacant orbital capable of accepting an electron pair from an electron-pair donor, or Lewis base. In the context of organoboranes (compounds containing a boron-carbon bond), the boron atom is typically trivalent and sp²-hybridized, leaving it with a vacant p-orbital.[1][2] This inherent electron deficiency makes most simple organoboranes classic Lewis acids.[1][3]

The reactivity and strength of a borane Lewis acid are modulated by two primary factors:

-

Electronic Effects: Electron-withdrawing substituents attached to the boron atom enhance its electrophilicity and thus its Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.

-

Steric Effects: Bulky substituents around the boron center can hinder the approach of a Lewis base, either preventing the formation of a classical Lewis acid-base adduct or influencing the kinetic and thermodynamic parameters of the interaction.[4][5]

This compound is a fascinating case study where these two factors are in delicate balance. The alkyl cyclohexyl groups are weakly electron-donating, which slightly tempers the intrinsic Lewis acidity of the boron center compared to boranes with electron-withdrawing substituents.[1] However, the pronounced steric bulk of these groups is the defining feature that dictates its unique reactivity and selectivity.[1]

Synthesis and Structural Characteristics

This compound is typically prepared in situ via the hydroboration of cyclohexene with a suitable borane source, most commonly borane-dimethyl sulfide (BMS, BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF).[1][6][7] The reaction is usually performed at 0°C in an inert solvent like THF or diethyl ether, with a stoichiometric ratio of 2:1 cyclohexene to borane.[7][8] The product precipitates from the reaction mixture as a stable white solid.[6][7][9]

Caption: Synthesis of this compound.

Structurally, like most dialkylboranes, this compound exists as a dimer, [(C₆H₁₁)₂BH]₂, with two bridging hydrogen atoms forming three-center, two-electron (3c-2e) bonds between the boron centers.[1][10] This dimerization is a manifestation of the boron's attempt to alleviate its electron deficiency. For most reactions, however, it is mechanistically more convenient to consider the monomeric form, Cy₂BH, which is in equilibrium with the dimer in solution.[11]

Quantifying the Lewis Acidity of this compound

While a qualitative understanding of this compound's Lewis acidity is useful, quantitative methods are essential for comparing its strength to other Lewis acids and for rationally designing catalytic systems. Several experimental and computational techniques are employed for this purpose.

-

Gutmann-Beckett Method: This NMR-based technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a ³¹P nucleus. The change in the ³¹P NMR chemical shift upon adduct formation with a Lewis acid provides a measure of the acid's strength.[12]

-

Computational Methods: Quantum chemical calculations, particularly the determination of Fluoride Ion Affinity (FIA) or Hydride Ion Affinity (HIA), have become powerful tools.[5][13] FIA is defined as the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative FIA value indicates stronger Lewis acidity.[5]

-

Spectroscopic Titrations: Monitoring changes in spectroscopic signals (e.g., UV-Vis, NMR) during the titration of a Lewis acid with a Lewis base allows for the determination of the equilibrium constant (K_eq) for adduct formation, providing a direct thermodynamic measure of the interaction strength.[14][15]

Due to its moderate Lewis acidity and significant steric hindrance, this compound is considered a weaker Lewis acid than triarylboranes like B(C₆F₅)₃ but stronger than highly hindered or electron-rich boranes.[1][12] Its Lewis acidity is sufficient to readily coordinate with unhindered Lewis bases such as THF or amines but is attenuated by the bulky cyclohexyl groups when interacting with larger substrates.[1][6]

Reactivity Profile: The Interplay of Sterics and Electronics

The unique Lewis acid character of this compound directly translates into its characteristic reactivity, most notably in hydroboration reactions.

Hydroboration: A Paradigm of Regio- and Stereoselectivity

Hydroboration is the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.[16] The reaction with this compound proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms to the same face of the π-system.[16][17][18]

Caption: Concerted four-membered transition state in hydroboration.

The defining characteristic of hydroboration with this compound is its exceptional regioselectivity. The boron atom preferentially adds to the less sterically hindered carbon atom of the double or triple bond, a phenomenon known as anti-Markovnikov addition.[1][17][18] This selectivity is a direct consequence of two factors:

-

Steric Hindrance: The bulky dicyclohexyl groups sterically disfavor approach to the more substituted carbon atom.[1][3]

-

Electronic Effects: In the transition state, a slight positive charge develops on the more substituted carbon, which is more stable. The boron atom, being the electrophilic (Lewis acidic) part of the B-H bond, seeks the position of higher electron density, which is the less substituted carbon.[16]

This high regioselectivity makes this compound superior to less hindered reagents like BH₃·THF for many synthetic applications, particularly in the selective functionalization of terminal alkenes.[1][18] The resulting organoborane intermediate is rarely isolated and is typically oxidized in situ (e.g., with H₂O₂ and NaOH) to yield the corresponding anti-Markovnikov alcohol with retention of stereochemistry.[2][6][17]

| Reagent | Structure | Key Features | Typical Regioselectivity (1-Hexene) |

| This compound | (C₆H₁₁)₂BH | High steric bulk, excellent regioselectivity with terminal alkenes. | >99% terminal addition |

| Disiamylborane | (Sia)₂BH | Sterically hindered, selective for terminal alkenes over internal ones. | >99% terminal addition |

| 9-BBN | C₈H₁₅B | Thermally stable, rigid structure, highly sensitive to steric differences. | >99.9% terminal addition |

| Borane (BH₃·THF) | BH₃ | Least hindered, can react with up to 3 equivalents of alkene, lower selectivity. | ~94% terminal addition |

Table 1. Comparison of common dialkylborane hydroborating agents. The regioselectivity data highlights the advantage of using sterically demanding boranes for precise control.[11][16][18][19]

This compound in Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs) describes the combination of a sterically hindered Lewis acid and a bulky Lewis base that are unable to form a classical dative bond or adduct due to steric repulsion.[4][20][21] This "frustration" leaves both the Lewis acid's vacant orbital and the Lewis base's lone pair available to react cooperatively with small molecule substrates.[20]

This compound, with its significant steric bulk, can act as the Lewis acid component in an FLP. When combined with a bulky Lewis base, such as a sterically demanding phosphine (e.g., tricyclohexylphosphine, PCy₃) or a hindered amine, the formation of a direct B-P or B-N adduct is disfavored. This unquenched reactivity can be harnessed to activate small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and olefins.[20][21][22]

Caption: this compound as the Lewis acid in an FLP.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and application. Standard laboratory practices for handling flammable and air/moisture-sensitive chemicals should be strictly followed.[6] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Protocol 1: Synthesis of this compound

Causality: This procedure utilizes the hydroboration of two equivalents of cyclohexene with one equivalent of borane-dimethyl sulfide (BMS). The reaction is conducted at 0°C to control the exothermicity and ensure selective formation of the dialkylborane over the trialkylborane. THF is used as the solvent as it effectively solubilizes the BMS complex and the cyclohexene starting material. The product, this compound, is less soluble and precipitates as a white solid, which simplifies its isolation.

Materials:

-

Borane-dimethyl sulfide complex (BMS, 10 M solution)

-

Cyclohexene (freshly distilled)

-

Tetrahydrofuran (THF, anhydrous)

-

Two-neck round-bottom flask, magnetic stir bar, septum, nitrogen inlet

Procedure:

-

Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet. Flame-dry the apparatus under a flow of nitrogen and allow it to cool to room temperature.

-

Charge the flask with freshly distilled cyclohexene (e.g., 22 mL, ~215 mmol).

-

Add 50 mL of anhydrous THF to the flask via cannula or syringe.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add the borane-dimethyl sulfide complex (e.g., 10 mL of a 10 M solution, 100 mmol) dropwise via syringe over 30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 2-3 hours.

-

A thick white precipitate of this compound will form. The resulting slurry can be used directly for subsequent reactions.[7][23]

Protocol 2: Hydroboration-Oxidation of 1-Octene

Causality: This protocol demonstrates the classic application of the synthesized this compound. The hydroboration step is performed at 0°C to room temperature to ensure complete reaction. The subsequent oxidation uses alkaline hydrogen peroxide. The base (NaOH) deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile that attacks the electron-deficient boron atom. This initiates a rearrangement where the alkyl group migrates from boron to oxygen with retention of configuration, ultimately yielding the alcohol after hydrolysis.

Materials:

-

Slurry of this compound in THF (from Protocol 1)

-

1-Octene (freshly distilled)

-

Sodium hydroxide (NaOH, 3 M aqueous solution)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

-

To the slurry of this compound (100 mmol) prepared in Protocol 1, maintained at 0°C, add 1-octene (e.g., 15.7 mL, 100 mmol) dropwise via syringe.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours to ensure the completion of the hydroboration. The white precipitate will dissolve as the trialkylborane forms.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution (e.g., 35 mL) to the flask.

-

Very slowly and cautiously, add the 30% H₂O₂ solution (e.g., 35 mL) dropwise. This oxidation is highly exothermic; maintain the temperature below 40°C.

-

After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour or until the two phases become clear.

-

Perform a standard aqueous workup. Separate the organic layer, extract the aqueous layer with diethyl ether (3x), combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octanol.

Conclusion and Future Outlook

The Lewis acid character of this compound is a cornerstone of its chemical identity. While its electron-deficient boron center is the source of its reactivity, it is the steric encumbrance from the two cyclohexyl rings that sculpts its remarkable selectivity. This guide has detailed how these properties govern its synthesis and its canonical role in hydroboration, providing a reliable method for the anti-Markovnikov hydration of unsaturated bonds. Furthermore, the very steric bulk that directs its hydroboration chemistry enables its participation in the modern field of Frustrated Lewis Pair chemistry, opening new avenues for metal-free catalysis and small molecule activation.[22][24] Future research will likely continue to exploit the nuanced interplay of sterics and electronics in this compound and its derivatives to develop novel catalytic systems with even greater efficiency and selectivity for complex molecule synthesis.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Páez-Camargo, M., et al. (2023). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Nature Communications. [Link]

-

Organic Syntheses. Dicyclohexylboron trifluoromethanesulfonate. [Link]

-

Mayer, R. J., et al. (2022). Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate. [Link]

-

Ashley, A. E., et al. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3). Journal of the American Chemical Society. [Link]

-

Chiu, C. W., et al. (2011). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]

-

University of Cambridge. Supporting Information for: Boron containing materials through a hydroboration cascade of small cyclic dienes. [Link]

-

PrepChem.com. Preparation of Dicyclohexylchloroborane. [Link]

-

ACS Publications. Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. [Link]

-

Taylor & Francis Online. The organoboron compounds: their Lewis acidity and catalytic activity. [Link]

-

ResearchGate. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. [Link]

-

Open Access LMU. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. [Link]

-

Semantic Scholar. An easy-to-perform evaluation of steric properties of Lewis acids. [Link]

-

PubMed Central (PMC). An easy-to-perform evaluation of steric properties of Lewis acids. [Link]

-

RSC Publishing. Unlocking Lewis acidity via the redox non-innocence of a phenothiazine-substituted borane. [Link]

-

Wikipedia. Hydroboration. [Link]

-

ACS Publications. Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

ResearchGate. Hydroboration of cis‐5‐dodecen‐7‐yne (4 a) with this compound (Cy2BH).16. [Link]

-

Wikipedia. Frustrated Lewis pair. [Link]

-

Heterocycles. A MOST UNUSUAL HETEROCYCLIC DIALKYLBORANE. [Link]

-

Redalyc. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I. [Link]

-

Wiley Online Library. Leveraging Noncovalent Interactions for the Binding of CO by a Weakly Lewis Acidic Borane. [Link]

-

Master Organic Chemistry. Hydroboration of Alkenes. [Link]

-

PubMed Central (PMC). Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. [Link]

-

The chemical reaction database. Frustrated Lewis pair briefing. [Link]

-

Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

-

PubMed Central (PMC). Synthesis and Photochemical Uncaging of Alkene-Protected, Polymer-Bound Vicinal Frustrated Lewis Pairs. [Link]

-

OpenStax. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. [Link]

-

Organic Chemistry Portal. Brown Hydroboration. [Link]

-

ResearchGate. Lewis Acidic Boranes in Frustrated Lewis Pair Chemistry. [Link]

-

ResearchGate. Structure-Reactivity Relationships in Borane-Based FLP-Catalyzed Hydrogenations, Dehydrogenations, and Cycloisomerizations. [Link]

-

ACS Publications. Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. [Link]

-

PubMed Central (PMC). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. [Link]

-

SciSpace. Geminal bis-borane formation by borane Lewis acid induced cyclopropyl rearrangement and its frustrated Lewis pair reaction with. [Link]

-

ChemRxiv. An Experimental and Computational Investigation into the Al-lylboration/Defluorinative Semipinacol Rearrangement Cascade Reaction. [Link]

-

National Institutes of Health (NIH). Boradigermaallyl: inhibition of CH bond activation by borane CO adduct formation followed by CO insertion. [Link]

-

RSC Publishing. Defunctionalisation catalysed by boron Lewis acids. [Link]

-

RSC Publishing. The synthesis, properties, and reactivity of Lewis acidic aminoboranes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1568-65-6 [smolecule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale [epub.ub.uni-muenchen.de]

- 16. Hydroboration - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Brown Hydroboration [organic-chemistry.org]

- 19. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 20. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 21. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Dicyclohexylborane: From Discovery to Synthetic Application

This guide provides an in-depth exploration of dicyclohexylborane, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its intrinsic chemical properties, and its practical application in modern synthetic methodologies, with a focus on the underlying principles that govern its reactivity and selectivity.

Introduction: The Advent of a Selective Reagent

This compound, often abbreviated as Chx₂BH, is a sterically hindered dialkylborane that has carved a significant niche in the fine chemical and pharmaceutical industries.[1] Its primary value lies in its ability to effect hydroboration reactions with a high degree of regioselectivity and stereoselectivity, particularly with alkenes and alkynes.[1] The bulky cyclohexyl groups are the cornerstone of its utility, sterically directing the boron atom to the least hindered position of a carbon-carbon multiple bond, which ultimately allows for the synthesis of anti-Markovnikov alcohols and other valuable organic molecules.[1][2]

A Legacy of Discovery: The Work of Herbert C. Brown

The story of this compound is intrinsically linked to the pioneering work of Herbert C. Brown, a Nobel laureate whose contributions revolutionized organic synthesis.[3][4][5] In the mid-20th century, Brown and his research group at Purdue University embarked on a systematic exploration of boranes, compounds of boron and hydrogen.[6] This research led to the discovery of the hydroboration reaction in the late 1950s, a remarkably facile addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[3][4] Brown's work transformed diborane, once a chemical curiosity, into an indispensable synthetic tool.[7]

The development of this compound was a direct consequence of the need for reagents with enhanced selectivity. While borane (BH₃) itself is a powerful hydroborating agent, its small size can lead to a lack of selectivity in certain applications.[2] Brown recognized that by replacing one or two of the hydrogens in borane with bulky alkyl groups, the steric demands of the reagent could be precisely tuned. This compound emerged as a highly effective reagent for the selective hydroboration of less hindered alkenes and for controlling the stoichiometry of the reaction.[8] This pioneering work was a key element in Brown being awarded the Nobel Prize in Chemistry in 1979.[9][10]

Synthesis and Properties of this compound

This compound is typically prepared in situ for immediate use, as it is a pyrophoric solid that is sensitive to air and moisture.[11][12] The most common and practical synthesis involves the reaction of a borane complex, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), with two equivalents of cyclohexene.[13][14] The product precipitates from the reaction mixture as a stable white solid.[13][15]

Experimental Protocol: Synthesis of this compound

Caution: This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Borane-dimethyl sulfide is a flammable liquid with a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[16]

-

Apparatus Setup: A dry, 250 mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is flushed with nitrogen.

-

Reagent Addition: The flask is charged with cyclohexene (e.g., 33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).[16] The solution is cooled to 0°C in an ice bath.

-

Hydroboration: Borane-dimethyl sulfide complex (e.g., 16.6 mL of a 10 M solution, 0.16 mol) is added dropwise to the stirred solution over 30 minutes.[16]

-

Reaction and Isolation: The reaction mixture is stirred at 0°C for an additional 3 hours, during which this compound precipitates as a white solid.[16] The supernatant is carefully removed via a syringe or cannula, and the solid is washed with cold, dry diethyl ether.[17]

-

Drying: The resulting solid is dried under reduced pressure to yield this compound, which is then used immediately in subsequent reactions.[16]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₃B[14] |

| Molecular Weight | 178.12 g/mol [12] |

| Appearance | White solid[13] |

| Melting Point | 103-105 °C[12] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane.[12][18] |

| Stability | Air and moisture sensitive; pyrophoric.[11] Must be stored under a dry, inert atmosphere.[12][18] |

Mechanism and Application in Hydroboration-Oxidation

The hydroboration-oxidation reaction is a two-step process that transforms an alkene into an alcohol.[19][20] this compound plays a crucial role in the first step, the hydroboration, by adding a B-H bond across the double bond.

Mechanism of Hydroboration

The hydroboration of an alkene with this compound proceeds through a concerted, four-membered transition state.[8] This mechanism dictates two key outcomes:

-

Regioselectivity (Anti-Markovnikov Addition): The boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[2][21] This is a direct consequence of the steric bulk of the dicyclohexyl groups, which favor approach to the less crowded end of the alkene.[21]

-

Stereoselectivity (Syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond.[19][20]

Oxidation of the Organoborane Intermediate

The resulting organoborane is typically not isolated but is oxidized in the second step of the sequence.[20] Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond.[19][20] This oxidation proceeds with retention of stereochemistry at the carbon atom that was bonded to boron.[19][20]

Conceptual Diagram of Hydroboration-Oxidation

Caption: Conceptual overview of the hydroboration-oxidation reaction.

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

-

Hydroboration: In a nitrogen-flushed flask, a freshly prepared slurry of this compound (e.g., 10 mmol) in dry tetrahydrofuran (THF) is cooled to 0°C. 1-Hexene (e.g., 10 mmol) is added dropwise, and the mixture is stirred at 0°C for 1 hour, followed by stirring at room temperature for 2 hours.

-

Oxidation: The reaction mixture is cooled back to 0°C. Sodium hydroxide solution (e.g., 3 M aqueous solution) is added carefully, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), ensuring the temperature is maintained below 40°C.[15]

-

Workup: The mixture is stirred at room temperature for at least 3 hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-hexanol.

Selectivity of this compound

The steric hindrance provided by the two cyclohexyl groups makes this compound a highly selective reagent.[1] It exhibits a strong preference for terminal alkenes over internal alkenes and can differentiate between less and more sterically hindered double bonds within the same molecule. This selectivity is crucial in the synthesis of complex molecules where precise control over the reaction outcome is paramount.

Regioselectivity with Various Unsaturated Substrates

| Substrate Type | Major Product of Hydroboration-Oxidation | Rationale |

| Terminal Alkene | Primary Alcohol | Boron adds to the terminal, least hindered carbon.[21] |

| Internal Alkene | Secondary Alcohol(s) | Lower reactivity compared to terminal alkenes; may yield a mixture of regioisomers. |

| Terminal Alkyne | Aldehyde (after tautomerization of the initial enol) | Boron adds to the terminal carbon, leading to an enol upon oxidation, which tautomerizes to the aldehyde.[19] |

| Internal Alkyne | Ketone | Boron adds to one of the internal carbons, resulting in a ketone after oxidation and tautomerization.[19] |

This compound is also instrumental in the stereoselective synthesis of cis-alkenylboranes from terminal alkynes, which are valuable intermediates in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][14]

Conclusion

This compound, a legacy of Herbert C. Brown's groundbreaking research, remains a cornerstone of modern organic synthesis. Its predictable and high selectivity, born from its sterically demanding nature, provides chemists with a powerful tool for the controlled functionalization of alkenes and alkynes. A thorough understanding of its preparation, handling, and reaction mechanisms is essential for any researcher or professional engaged in the art and science of molecule building, particularly in the context of pharmaceutical development where structural precision is non-negotiable.

References

-

Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

-

Boron containing materials through a hydroboration cascade of small cyclic dienes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

This compound | C12H22B | CID 9855631 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 12, 2026, from [Link]

-

Synthesis of this compound - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Preparation of Dicyclohexylchloroborane - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

The Reaction of Organoboranes with Neutral Hydrogen Peroxide - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

The reaction of α,β-acetylenic ketones with this compound: Stereoselective synthesis of functionalized trisubstituted olefins - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown - Nobel Lecture. (n.d.). NobelPrize.org. Retrieved January 12, 2026, from [Link]

-

This compound - C12H23B, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. Retrieved January 12, 2026, from [Link]

-

Hydroboration–oxidation reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Hydroboration - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

hydroboration-oxidation of alkenes - YouTube. (2020, January 2). YouTube. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown: 1979 Nobel Prize in Chemistry. (n.d.). Purdue University. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Hydroboration. 71. Hydroboration of representative heterocyclic olefins with borane-methyl sulfide, 9-borabicyclo[3.3.1]nonane, this compound, and disiamylborane. Synthesis of heterocyclic alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown - National Science and Technology Medals Foundation. (n.d.). National Science and Technology Medals Foundation. Retrieved January 12, 2026, from [Link]

-

Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica. (2025, December 15). Britannica. Retrieved January 12, 2026, from [Link]

-

Herbert Charles Brown - MSU Chemistry. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown, 1912-2004 | PaulingBlog - WordPress.com. (2012, May 30). PaulingBlog. Retrieved January 12, 2026, from [Link]

-

Herbert Charles Brown 1979 NobelPrize in Chem-hydroboration-oxidation - Reddit. (2021, January 21). Reddit. Retrieved January 12, 2026, from [Link]

-

Brown Hydroboration - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Hydroboration - Herbert Charles Brown - Google Books. (n.d.). Google Books.

-

Stereochemistry of Hydroboration of Methylenecyclohexanes - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

-

Herbert C. Brown - These Pages Have Moved. (n.d.). Purdue University. Retrieved January 12, 2026, from [Link]

-

Borane-Catalysed Hydroboration of Alkynes and Alkenes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C[triple bond, length as m-dash]C triple bond scission - NIH. (2021, June 21). NIH. Retrieved January 12, 2026, from [Link]

-

Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Brown Hydroboration [organic-chemistry.org]

- 3. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 5. Herbert Charles Brown [chemistry.msu.edu]

- 6. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Hydroboration - Wikipedia [en.wikipedia.org]

- 9. nationalmedals.org [nationalmedals.org]

- 10. reddit.com [reddit.com]

- 11. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Buy this compound | 1568-65-6 [smolecule.com]

- 15. rsc.org [rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. prepchem.com [prepchem.com]

- 18. This compound | 1568-65-6 [chemicalbook.com]

- 19. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. m.youtube.com [m.youtube.com]

The Thermal Stability of Dicyclohexylborane: A Comparative Analysis for Synthetic Applications

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The thermal stability of hydroborating agents is a critical parameter that dictates their storage, handling, and application in chemical synthesis. Reagents with predictable and robust thermal profiles enhance reaction safety, reproducibility, and scalability. This technical guide provides an in-depth analysis of the thermal stability of dicyclohexylborane (Chx₂BH), a sterically hindered dialkylborane, contextualized through a comparative study with other widely used boranes, including borane-tetrahydrofuran (BH₃·THF), borane-dimethyl sulfide (BH₃·SMe₂), 9-borabicyclo[3.3.1]nonane (9-BBN), and catecholborane (HBcat). We will explore the structural and electronic factors governing stability, present methodologies for thermal characterization, and discuss the practical implications for researchers in synthetic chemistry and drug development.

Introduction: The Imperative of Stability in Hydroboration Chemistry

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, stands as a cornerstone of modern organic synthesis, enabling the stereos- and regioselective formation of alcohols, amines, and other functional groups from unsaturated precursors.[1] The choice of hydroborating agent is pivotal, influencing not only the reaction's outcome but also its operational parameters. While reactivity and selectivity are often the primary considerations, thermal stability is a non-negotiable prerequisite for safe and reliable process development.

An unstable reagent can undergo decomposition, leading to a loss of titer, the formation of undesirable byproducts, and, in severe cases, uncontrolled exothermic events.[2][3] this compound, a solid dialkylborane, has emerged as a valuable reagent that strikes a balance between the high reactivity of simple borane adducts and the exceptional stability of more complex structures.[4] This guide aims to elucidate the chemical principles underpinning its stability and provide a clear, data-driven comparison to its counterparts.

Foundational Principles of Borane Stability

The stability of a borane reagent is not an intrinsic constant but rather a function of its molecular architecture and environment. Several key factors collectively dictate its thermal robustness.

-

Steric Shielding: The electron-deficient boron center in boranes is susceptible to attack and unwanted side reactions. Bulky alkyl or aryl substituents, such as the cyclohexyl groups in this compound, provide a "steric shield" that physically encumbers access to the boron atom, thereby inhibiting decomposition pathways.[5]

-

Dimerization and Aggregation: Monomeric boranes (R₂BH) are often unstable. Many, including this compound and 9-BBN, exist as dimers with bridging hydrides (B-H-B bonds).[5][6] This dimerization satisfies the electron deficiency of the boron center, significantly enhancing thermal stability compared to the monomeric form.

-

Lewis Acid-Base Adduct Formation: Borane (BH₃) itself is an unstable and pyrophoric gas.[7] It is almost always handled as a complex with a Lewis base, such as tetrahydrofuran (THF) or dimethyl sulfide (SMe₂).[1] The stability of the resulting adduct depends on the strength of the Lewis acid-base interaction.[8]

-

Intramolecular Coordination & Ring Strain: Cyclic structures can confer exceptional stability. The rigid bicyclic framework of 9-BBN prevents the conformational changes required for many decomposition pathways, making it one of the most thermally stable dialkylboranes.[6]

Caption: Factors influencing the thermal stability of borane reagents.

A Comparative Overview of Key Hydroborating Agents

The choice of borane is a critical decision in experimental design. This compound's properties are best understood when compared against other common reagents.

This compound (Chx₂BH)

Synthesized from the reaction of cyclohexene with a borane source, this compound precipitates as a stable white solid.[9][10] Its key advantage is its improved thermal stability over acyclic dialkylboranes like disiamylborane, which must be prepared fresh and used at low temperatures.[1][4] This stability allows Chx₂BH to be isolated, stored as a solid under inert gas, and handled at ambient temperatures for brief periods, providing significant operational convenience.[9][11]

Borane-Tetrahydrofuran Complex (BH₃·THF)

This reagent is a solution of borane complexed with THF. It is notoriously unstable thermally.[2] Commercial solutions are typically limited to 1M concentration and contain a sodium borohydride stabilizer to inhibit decomposition.[12][13] Storage at refrigerated temperatures (0–5 °C) is mandatory, as decomposition can become self-sustaining and violent at temperatures above 35–50 °C, primarily through cleavage of the ether ring.[2][3][12]

Borane-Dimethyl Sulfide Complex (BH₃·SMe₂ or BMS)

BMS is a liquid adduct that offers markedly superior thermal stability compared to BH₃·THF.[14] This enhanced stability, derived from the stronger Lewis base character of dimethyl sulfide, allows BMS to be supplied in highly concentrated forms (e.g., 10 M) without requiring stabilizers.[13] While it is moisture-sensitive and has a strong odor, its stability and high concentration make it a preferred borane source for many large-scale applications.[15]

9-Borabicyclo[3.3.1]nonane (9-BBN)

Existing as a crystalline dimer, 9-BBN is unparalleled in its thermal stability among dialkylboranes.[6][16] It has a high melting point (153–155 °C) and can be handled in air for short periods without significant decomposition.[6][17] This exceptional robustness is due to its rigid bicyclic structure. However, this stability comes at the cost of reactivity; hydroborations with 9-BBN often require elevated temperatures (e.g., 60–80 °C) to proceed at a practical rate.[1]

Catecholborane (HBcat)

Catecholborane is a liquid reagent that exists as a monomer, a behavior attributed to the electronic influence of the aryloxy groups which reduce the Lewis acidity of the boron center.[18] It is less reactive than borane complexes and is often used in transition metal-catalyzed hydroborations.[19] While sensitive to moisture, it is stable for long periods when stored under inert gas at refrigerated temperatures (2–8 °C).[20][21]

Data Summary

The following table summarizes the key physical and stability properties of these boranes.

| Reagent | Formula | Typical Form | Melting Point (°C) | Key Stability Characteristics | Storage Conditions |

| This compound | (C₆H₁₁)₂BH | White Solid (Dimer) | 103–105[11] | Good thermal stability; can be isolated and stored.[4][9] | Cool, dry, under inert gas.[22] |

| BH₃·THF | BH₃·C₄H₈O | 1M Solution in THF | N/A | Thermally unstable; decomposes >35 °C.[2][12] | 0–5 °C, with stabilizer.[2] |

| BH₃·SMe₂ (BMS) | BH₃·S(CH₃)₂ | Liquid (Neat or Solution) | N/A | More stable than BH₃·THF; long shelf life.[13][14] | Room temp, under inert gas, moisture-free. |

| 9-BBN | C₈H₁₅B | Crystalline Solid (Dimer) | 153–155[17] | Exceptionally stable; can be handled briefly in air.[6] | Room temp, under inert gas.[23] |

| Catecholborane | C₆H₄O₂BH | Colorless Liquid (Monomer) | 12[21] | Less reactive; stable monomer.[18] | 2–8 °C, under inert gas.[21] |

Experimental Protocols for Assessing Thermal Stability

To quantify and validate claims of thermal stability, standardized analytical techniques are employed. These methods provide critical data for establishing safe operating limits and shelf-life.

Core Methodologies: DSC and TGA

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For boranes, it is invaluable for identifying the onset temperature and energy release of exothermic decomposition events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to detect mass loss associated with the dissociation of Lewis base adducts (e.g., release of THF or SMe₂) or the volatilization of decomposition products.

General Protocol for Thermal Analysis of Boranes

Causality: Boranes are highly sensitive to air and moisture.[24][25] All sample preparation must be conducted in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent premature degradation, which would invalidate the results. Hermetically sealed sample pans are required to contain any volatile products and prevent interaction with the instrument atmosphere.

Step-by-Step Protocol:

-

Sample Preparation (Glovebox):

-

Tare an aluminum hermetic DSC or TGA pan and lid.

-

Accurately weigh 2–5 mg of the borane sample into the pan.

-